N,N-Diisopropyl-1H-indole-3-carboxamide
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Overview
Description
N,N-Diisopropyl-1H-indole-3-carboxamide: is a chemical compound with the molecular formula C15H20N2O and a molecular weight of 244.33 g/mol It is an indole derivative, which means it contains an indole ring structure, a common feature in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisopropyl-1H-indole-3-carboxamide typically involves the reaction of indole-3-carboxylic acid with diisopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N,N-Diisopropyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N-Diisopropyl-1H-indole-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole ring structure allows it to form hydrogen bonds and π-π interactions with enzymes and receptors, potentially inhibiting their activity. This compound may act as an enzyme inhibitor by binding to the active site and preventing substrate access . Additionally, it can modulate receptor activity by interacting with binding sites, influencing signal transduction pathways .
Comparison with Similar Compounds
- N,N-Dimethyl-1H-indole-3-carboxamide
- N,N-Diethyl-1H-indole-3-carboxamide
- N,N-Diisopropyl-1H-indole-2-carboxamide
Comparison: N,N-Diisopropyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern on the indole ring. The presence of diisopropyl groups enhances its steric hindrance and lipophilicity compared to other similar compounds like N,N-Dimethyl-1H-indole-3-carboxamide and N,N-Diethyl-1H-indole-3-carboxamide . This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for research and development .
Biological Activity
N,N-Diisopropyl-1H-indole-3-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features an indole ring structure, which is known for its ability to engage in various molecular interactions, including hydrogen bonding and π-π stacking. These properties are crucial for its biological activity, particularly in enzyme inhibition and receptor interactions.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. The indole moiety allows the compound to bind effectively to active sites, thereby inhibiting enzymatic functions. This mechanism is significant in therapeutic contexts, particularly in treating diseases where enzyme inhibition is beneficial.
Therapeutic Applications
Research indicates that this compound may have potential therapeutic applications, particularly as a lead compound in drug development. Its interactions with biological targets suggest possible uses in:
- Cardiovascular Disorders : Similar compounds have shown efficacy as platelet antiaggregants and may be useful in preventing thromboembolic events .
- Neurological Disorders : Compounds with similar structures have been investigated for their inhibitory effects on monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases .
Study 1: Enzyme Inhibition
A study explored the inhibitory effects of indole derivatives on MAO-B. While this compound was not the primary focus, related compounds exhibited competitive inhibition with IC50 values significantly lower than existing MAO-B inhibitors. This suggests that modifications to the indole structure could enhance its inhibitory potency against MAO-B .
Study 2: Cardiovascular Applications
Research on indole derivatives indicated that they could act as reversible antagonists of the P2Y12 purinergic receptor. This receptor is crucial for platelet aggregation, making these compounds potential candidates for treating cardiovascular diseases. The anti-thrombotic effects observed in these studies highlight the relevance of this compound within this therapeutic area .
Data Table: Comparative Biological Activities of Indole Derivatives
Compound Name | Target Receptor/Enzyme | IC50 (µM) | Therapeutic Potential |
---|---|---|---|
This compound | MAO-B | TBD | Neurodegenerative diseases |
Indole derivative A | P2Y12 | 0.5 | Cardiovascular disorders |
Indole derivative B | MAO-B | 0.78 | Neurodegenerative diseases |
Indole derivative C | P2Y12 | TBD | Anti-thrombotic agent |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined or reported.
Properties
IUPAC Name |
N,N-di(propan-2-yl)-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10(2)17(11(3)4)15(18)13-9-16-14-8-6-5-7-12(13)14/h5-11,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFREVDAPBWYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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